![molecular formula C21H13ClO2 B3041214 6-Chloro-3,4-diphenylcoumarin CAS No. 263364-81-4](/img/structure/B3041214.png)
6-Chloro-3,4-diphenylcoumarin
Overview
Description
6-Chloro-3,4-diphenylcoumarin is a heterocyclic compound with the following chemical formula: C21H13ClO2 . It belongs to the coumarin family, which is known for its diverse pharmacological properties. Coumarins are privileged structural motifs found in natural products, bioactive synthetic compounds, and materials of interest .
Synthesis Analysis
The synthesis of 6-Chloro-3,4-diphenylcoumarin involves several steps. One notable method is the regio- and diastereoselective reaction via a metal-free [4 + 2] annulation of ynamides with o-hydroxybenzyl alcohols. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the desired 3,4-diarylcoumarins .
Molecular Structure Analysis
The molecular formula of 6-Chloro-3,4-diphenylcoumarin is C21H13ClO2 , with an average mass of approximately 332.78 Da . The compound consists of a coumarin core modified with chlorine and phenyl groups .
Chemical Reactions Analysis
The versatility of the coumarin scaffold allows for various chemical modifications. For instance, 3-phenylcoumarins, including 6-Chloro-3,4-diphenylcoumarin , have been used in the search for new chemical entities with therapeutic potential. Different molecular spots can be modified, leading to a wide range of derivatives with varying properties. The synthesis of these derivatives often involves selective reactions, such as thia-Michael additions and dehydrobromination .
Mechanism of Action
The specific mechanism of action for 6-Chloro-3,4-diphenylcoumarin may vary depending on its application. Coumarins, in general, exhibit diverse biological activities, including acetylcholinesterase inhibition, anticancer effects, antioxidant properties, and more. Further studies are needed to elucidate the precise mechanisms underlying its pharmacological actions .
properties
IUPAC Name |
6-chloro-3,4-diphenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClO2/c22-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(21(23)24-18)15-9-5-2-6-10-15/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQODPONNYOFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3,4-diphenylcoumarin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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